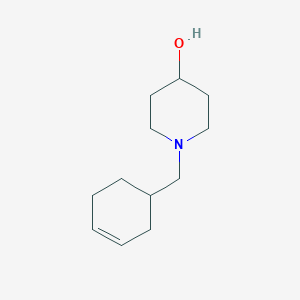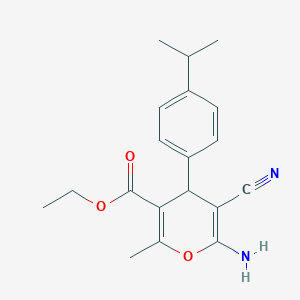
1-(3-cyclohexen-1-ylmethyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-piperidinol, also known as CXM, is a synthetic compound that has been widely studied for its potential use in medicinal chemistry. It is a cyclic amine that contains a piperidine ring and a cyclohexene ring, and its chemical structure makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, and 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol has been shown to enhance the activity of GABA receptors. This leads to an increase in the inhibitory tone of the brain, which may explain its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-piperidinol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the excitability of neurons in the brain, which may explain its anticonvulsant effects. It has also been shown to reduce pain sensitivity and increase pain threshold, which may explain its analgesic effects. Additionally, 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol has been shown to reduce anxiety-like behavior in animal models, which may explain its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been shown to have a wide range of potential therapeutic applications, making it a promising candidate for drug development. However, one limitation of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are a number of future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol. One area of research could be to further elucidate its mechanism of action, which would allow for the development of more targeted and effective therapies. Additionally, research could focus on optimizing the synthesis method of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol to improve its yield and purity. Finally, research could focus on exploring the potential use of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol in combination with other drugs for the treatment of various disorders.
Méthodes De Synthèse
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol involves the reaction of cyclohexenylmethyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol. The yield of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reactants.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-4-piperidinol has been studied extensively for its potential use in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of epilepsy, chronic pain, and anxiety disorders. 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol has also been studied for its potential use as a local anesthetic and as a treatment for drug addiction.
Propriétés
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-2,11-12,14H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCATXVVVXBWKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5430747 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4969270.png)
![5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one](/img/structure/B4969274.png)
![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B4969282.png)

![3-(1H-benzimidazol-2-yl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4969297.png)

![N-benzyl-1-cyclobutyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4969323.png)
![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4969327.png)
![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)
![5-{4-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4969343.png)
![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)

